molecular formula C9H12N2O B1589300 4-(Pyridin-2-yl)morpholine CAS No. 24255-25-2

4-(Pyridin-2-yl)morpholine

Cat. No.: B1589300
CAS No.: 24255-25-2
M. Wt: 164.2 g/mol
InChI Key: XHPVOSNOIWGRQQ-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yl)morpholine is a heterocyclic organic compound that features a morpholine ring substituted with a pyridine ring at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Biochemical Analysis

Biochemical Properties

4-(Pyridin-2-yl)morpholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to enhance the chemiluminescence of horseradish peroxidase (HRP) catalyzed oxidation of luminol . This interaction suggests that this compound can act as a secondary enhancer in biochemical assays, improving the sensitivity and accuracy of detection methods.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in detoxification and clearance of foreign toxic substances from the body . This indicates that the compound may play a role in cellular defense mechanisms and metabolic regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, the compound has been found to interact with proteins involved in the detoxification process, potentially upregulating their activity and enhancing the cell’s ability to manage toxic substances . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under various conditions, maintaining its activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing detoxification pathways and improving cellular function. At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in biomedical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways can influence the overall metabolic state of the cell, affecting processes such as energy production, detoxification, and biosynthesis . By modulating these pathways, this compound can impact cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its activity and function. Studies have shown that this compound can be efficiently transported into cells, where it exerts its biochemical effects . Understanding the mechanisms of transport and distribution is essential for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall impact on cellular processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yl)morpholine typically involves the nucleophilic substitution reaction of 2-chloropyridine with morpholine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution process. The reaction conditions often include heating the mixture to reflux in a suitable solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve crystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide in the presence of light.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

4-(Pyridin-2-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-4-yl)morpholine
  • 4-(3-Pyridin-2-yl-1H-pyrazol-4-yl)quinoline
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine

Uniqueness

4-(Pyridin-2-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to other similar compounds, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

4-pyridin-2-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-4-10-9(3-1)11-5-7-12-8-6-11/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPVOSNOIWGRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449992
Record name 2-Morpholinopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24255-25-2
Record name 2-Morpholinopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Morpholinopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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